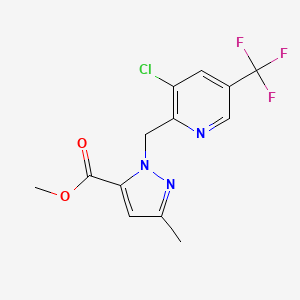![molecular formula C9H13Cl2N5 B1413233 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-dihydrochlorid CAS No. 2108514-61-8](/img/structure/B1413233.png)
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-dihydrochlorid
Übersicht
Beschreibung
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride, also known as 2-Pyrazolyl-THIP, is a novel synthetic compound with a wide range of applications in scientific research. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anticonvulsant agent, as well as for its possible role in modulating the central nervous system.
Wissenschaftliche Forschungsanwendungen
Synthese von Benzimidazolen
Die Verbindung kann bei der Synthese von 2-(1H-Pyrazol-4-yl)-1H-benzimidazolen verwendet werden. Dieser Prozess beinhaltet eine Eintopf-Kondensation von Pyrazol-4-carbaldehyden mit o-Phenylendiamin . Die resultierenden Benzimidazole sind bekannt für ihre antimikrobielle, antituberkulöse, Antikrebs-, Antihypertensiv-, Antiulkus-, Antiproliferations- und Antiparasitenaktivität .
Antibakterielle Mittel
Die Verbindung wurde bei der Entwicklung und Synthese neuartiger Imidazol-Fragment-dekorierter 2-(Pyrazol-4-yl)-1,3,4-oxadiazole verwendet. Diese wurden als antibakterielle Mittel bewertet und zeigten eine ausgezeichnete in-vitro-antibakterielle Aktivität gegenüber drei virulenten phytopathogenen Bakterien .
Suzuki-Kupplung
Die Verbindung kann als Reagenz bei der Suzuki-Kupplung verwendet werden, einer Art palladiumkatalysierter Kreuzkupplung .
Antitumor- und Strahlenschutzmittel
Die Verbindung wurde bei der Herstellung selektiver Quinazolinyl-Phenol-Inhibitoren von CHK1 verwendet, die potenzielle Anwendungen als Antitumormittel und Strahlenschutzmittel haben .
Cathepsin-Inhibitoren
Die Verbindung wurde bei der stereoselektiven Synthese selektiver Cathepsin-Inhibitoren verwendet . Cathepsine sind Proteasen, die an verschiedenen physiologischen und pathologischen Prozessen beteiligt sind.
Allosterische Modulatoren
Die Verbindung wurde bei der Entwicklung und Synthese neuartiger allosterischer Modulatoren verwendet . Diese Modulatoren zeigen im Vergleich zur Leitverbindung verbesserte allosterische Eigenschaften und haben die Fähigkeit, die Blut-Hirn-Schranke zu überwinden, wodurch sie sich für zukünftige präklinische Bewertungen eignen .
Antileishmaniale und Antimalaria-Mittel
Die Verbindung wurde bei der Synthese von Antileishmanial- und Antimalaria-Mitteln verwendet . Eine molekulare Simulationsstudie rechtfertigte die potente in-vitro-Antipromastigotenaktivität einer Verbindung, die unter Verwendung dieser Verbindung synthetisiert wurde .
Wirkmechanismus
Target of Action
Compounds of the pyrazole series are known to exhibit a wide range of pharmacological properties . They are components of many medicines with anti-inflammatory, antidiabetic, analgesic, antitumor, and other pharmacological properties .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects . More detailed studies would be required to elucidate the exact interactions of this specific compound with its targets.
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects
Result of Action
Pyrazole derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .
Biochemische Analyse
Biochemical Properties
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for neurotransmission . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects. The nature of these interactions often involves binding to active sites or allosteric sites on the target biomolecules, leading to changes in their conformation and activity.
Cellular Effects
The effects of 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride can change over time due to factors such as stability and degradation . This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects, such as enhanced cognitive function or reduced oxidative stress. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity or hepatotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level.
Metabolic Pathways
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of key metabolites by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. Additionally, it may affect the production and utilization of energy within cells, leading to changes in cellular metabolism and overall energy balance.
Transport and Distribution
The transport and distribution of 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm. Once inside the cell, it may interact with binding proteins that facilitate its distribution to specific cellular compartments or organelles.
Subcellular Localization
The subcellular localization of 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression.
Eigenschaften
IUPAC Name |
2-(1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH/c1-2-10-5-8-7(1)13-9(14-8)6-3-11-12-4-6;;/h3-4,10H,1-2,5H2,(H,11,12)(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQPSBICEZJCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=CNN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



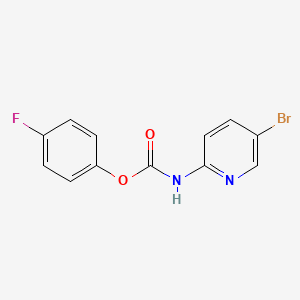
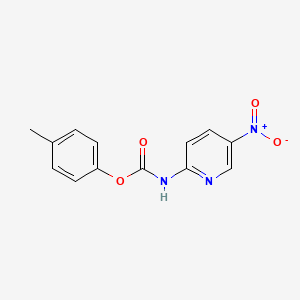

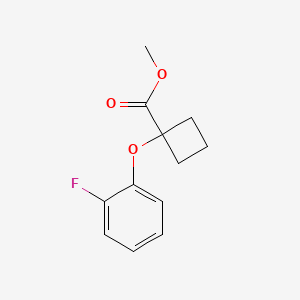
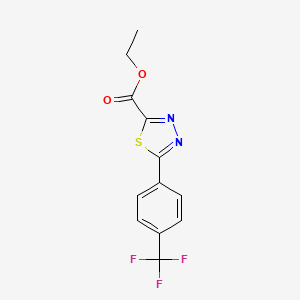
![tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1413159.png)
![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)
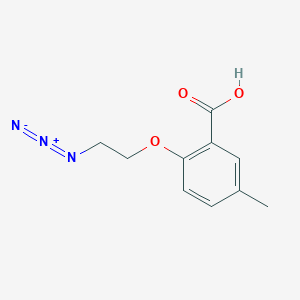

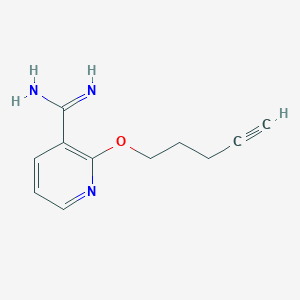
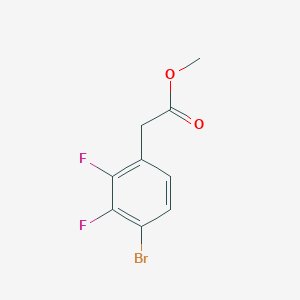
![(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide](/img/structure/B1413172.png)
